Cas no 857036-77-2 (Cediranib Maleate)
Cediranib Maleate Chemical and Physical Properties
Names and Identifiers
-
- (Z)-but-2-enedioic acid,4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
- AZD 2171 maleate
- AZD-2171 maleate
- [14C]-Cediranib maleate
- 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline maleate
- Cediranib maleate
- Cediranib maleate [USAN:JAN]
- Recentin
- UNII-68AYS9A614
- AZD 2171 maleate; Cediranib maleate; Recentin
- (Z)-but-2-enedioic acid;4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
- Q27264241
- Cediranib maleat
- CS-4774
- D08883
- AZD2171 MALEATE
- AZD2171 maleate;4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline maleate
- 4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (2Z)-but-2-enedioate
- s5242
- NSC732208
- 857036-77-2
- HY-13049
- SCHEMBL1218427
- 4-((4-FLUORO-2-METHYL-1H-INDOL-5-YL)OXY)-6-METHOXY-7-(3-PYRROLIDIN-1-YLPROPOXY)QUINAZOLINE (2Z)-BUT-2-ENEDIOATE
- Quinazoline, 4-((4-fluoro-2-methyl-1H-indol-5-yl)oxy)-6-methoxy-7-(3-(1-pyrrolidinyl)propoxy)-, (2Z)-2-butenedioate (1:1)
- BCP16806
- CEDIRANIB MALEATE [JAN]
- F85248
- MS-30256
- CHEMBL2103798
- A903494
- CCG-270078
- 68AYS9A614
- Cediranib maleate [USAN]
- AKOS027461073
- CEDIRANIB MALEATE [MART.]
- 4-[(4-Fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline maleate
- Cediranib (maleate)
- 857036-77-2 (maleate)
- CEDIRANIB MALEAT [WHO-DD]
- Cediranib maleate (JAN/USAN)
- NSC-732208
- DA-62173
- Cediranib Maleate
-
- MDL: MFCD27665457
- Inchi: 1S/C25H27FN4O3.C4H4O4/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30;5-3(6)1-2-4(7)8/h6-7,12-15,29H,3-5,8-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
- InChI Key: JRMGHBVACUJCRP-BTJKTKAUSA-N
- SMILES: FC1=C(C=CC2=C1C=C(C)N2)OC1=C2C=C(C(=CC2=NC=N1)OCCCN1CCCC1)OC.OC(/C=C\C(=O)O)=O
Computed Properties
- Exact Mass: 566.21800
- Monoisotopic Mass: 566.21767750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 11
- Heavy Atom Count: 40
- Rotatable Bond Count: 10
- Complexity: 743
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 147Ų
Experimental Properties
- PSA: 147.10000
- LogP: 4.87390
Cediranib Maleate Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cediranib Maleate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5242-10mg |
Cediranib Maleate |
857036-77-2 | 99.93% | 10mg |
¥794.51 | 2023-09-15 | |
| ChemScence | CS-4774-5mg |
Cediranib maleate |
857036-77-2 | 99.74% | 5mg |
$72.0 | 2022-04-26 | |
| ChemScence | CS-4774-10mg |
Cediranib maleate |
857036-77-2 | 99.74% | 10mg |
$108.0 | 2022-04-26 | |
| ChemScence | CS-4774-50mg |
Cediranib maleate |
857036-77-2 | 99.74% | 50mg |
$396.0 | 2022-04-26 | |
| ChemScence | CS-4774-100mg |
Cediranib maleate |
857036-77-2 | 99.74% | 100mg |
$552.0 | 2022-04-26 | |
| TRC | C216115-2.5mg |
Cediranib maleate |
857036-77-2 | 2.5mg |
$ 105.00 | 2022-04-01 | ||
| TRC | C216115-5mg |
Cediranib maleate |
857036-77-2 | 5mg |
$ 180.00 | 2022-04-01 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50250-5mg |
Cediranib maleate (AZD-2171 maleate) |
857036-77-2 | 98% | 5mg |
¥694.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50250-10mg |
Cediranib maleate (AZD-2171 maleate) |
857036-77-2 | 98% | 10mg |
¥1158.00 | 2023-09-07 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce50250-50mg |
Cediranib maleate (AZD-2171 maleate) |
857036-77-2 | 98% | 50mg |
¥3209.00 | 2023-09-07 |
Cediranib Maleate Related Literature
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1. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on Cediranib Maleate
Professional Introduction to Cediranib Maleate (CAS No. 857036-77-2)
Cediranib maleate, chemically designated as (Z)-1-[3-[4-hydroxy-3-(4-methylpiperazin-1-yl)phenyl]propyl]-3-(4-methylpiperazin-1-yl)indazole maleate, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs). This compound, identified by the CAS number 857036-77-2, has garnered significant attention in the field of oncology due to its mechanism of action and potential therapeutic applications. As a derivative of indazole, Cediranib maleate exhibits high affinity for VEGFR-1, VEGFR-2, and VEGFR-3, making it a promising candidate for treating a variety of solid tumors.
The development of Cediranib maleate has been driven by the increasing understanding of the role of vascular endothelial growth factors (VEGFs) in tumor angiogenesis and progression. VEGF is a key mediator of endothelial cell proliferation, migration, and survival, processes that are essential for the formation of new blood vessels within tumors. By inhibiting VEGFRs, Cediranib maleate effectively disrupts these pathways, leading to reduced tumor blood supply and subsequent tumor growth inhibition.
Recent preclinical studies have highlighted the efficacy of Cediranib maleate in various cancer models. For instance, research published in the journal *Oncogene* demonstrated that treatment with Cediranib maleate significantly reduced tumor volume and microvessel density in mouse xenograft models of breast cancer. The study also revealed that the compound induced apoptosis in tumor cells through activation of caspase-dependent pathways. These findings underscore the potential of Cediranib maleate as a single-agent therapy or in combination with other anti-cancer agents.
In clinical settings, Cediranib maleate has been evaluated in phase II trials for patients with advanced solid tumors. One notable study published in *Clinical Cancer Research* reported that patients with metastatic colorectal cancer treated with Cediranib maleate experienced a median progression-free survival of 5.8 months. The study also noted that the drug was well-tolerated, with fatigue and hypertension being the most common adverse effects. These results suggest that Cediranib maleate could be a valuable addition to the treatment regimen for patients with refractory colorectal cancer.
The structural properties of Cediranib maleate, particularly its indazole core and piperazine substituents, contribute to its high binding affinity for VEGFRs. The maleate salt form enhances solubility and bioavailability, making it more suitable for oral administration. This formulation advantage has been crucial in improving patient compliance and therapeutic outcomes. Furthermore, the compound’s selectivity for VEGFRs over other kinases reduces the risk of off-target toxicities, which is a significant concern in anti-cancer drug development.
Advances in computational chemistry have also played a pivotal role in optimizing the structure of Cediranib maleate. Molecular docking studies have identified key interactions between the compound and VEGFRs, providing insights into its mechanism of action. These studies have guided the development of next-generation inhibitors with improved pharmacokinetic profiles and reduced side effects. For example, modifications to the piperazine ring have led to derivatives with enhanced binding affinity and prolonged duration of action.
The role of VEGF inhibition in cancer therapy extends beyond its anti-angiogenic effects. Emerging evidence suggests that VEGF also modulates immune responses, influencing tumor immunogenicity. Preclinical data indicate that Cediranib maleate can enhance anti-tumor immune responses by increasing expression of major histocompatibility complex (MHC) molecules on tumor cells. This finding opens up new avenues for combination therapies involving immunotherapy agents such as checkpoint inhibitors.
Future directions in the research of Cediranib maleate include exploring its potential in combination with other targeted therapies and immunotherapies. Clinical trials are underway to evaluate its efficacy in combination with anti-PD-1 antibodies for patients with advanced melanoma and renal cell carcinoma. Preliminary results suggest that this combination approach leads to durable responses and improved patient survival rates compared to single-agent therapy.
The pharmacological profile of Cediranib maleate makes it an attractive candidate for personalized medicine approaches. Genetic profiling of tumors can identify patients who are likely to respond best to VEGFR inhibition therapy. By integrating biomarker analysis with treatment selection, clinicians can optimize therapeutic outcomes and minimize unnecessary side effects.
In summary, Cediranib maleate (CAS No. 857036-77-2) represents a significant advancement in anti-cancer therapy due to its potent inhibition of VEGFRs and favorable safety profile. Ongoing research continues to uncover new mechanisms by which this compound exerts its anti-tumor effects, paving the way for innovative combination therapies and personalized treatment strategies.
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